molecular formula C13H13NO B8172424 5-Ethynyl-1-(2-methoxyethyl)-1H-indole

5-Ethynyl-1-(2-methoxyethyl)-1H-indole

Cat. No.: B8172424
M. Wt: 199.25 g/mol
InChI Key: YIBWLYHQUGHQMQ-UHFFFAOYSA-N
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Description

5-Ethynyl-1-(2-methoxyethyl)-1H-indole is a substituted indole derivative characterized by two key structural features: an ethynyl group (-C≡CH) at the 5-position of the indole core and a 2-methoxyethyl (-CH₂CH₂OCH₃) substituent at the 1-position. This compound is of interest in medicinal chemistry and materials science due to the indole scaffold's prevalence in bioactive molecules and optoelectronic materials.

Properties

IUPAC Name

5-ethynyl-1-(2-methoxyethyl)indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-3-11-4-5-13-12(10-11)6-7-14(13)8-9-15-2/h1,4-7,10H,8-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBWLYHQUGHQMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC2=C1C=CC(=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-1-(2-methoxyethyl)-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available indole derivatives.

    Ethynylation: The introduction of the ethynyl group is achieved through a Sonogashira coupling reaction. This reaction involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Methoxyethylation: The methoxyethyl group is introduced via an alkylation reaction using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

While specific industrial production methods for 5-Ethynyl-1-(2-methoxyethyl)-1H-indole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-1-(2-methoxyethyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) for bromination or nitric acid (HNO3) for nitration.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

5-Ethynyl-1-(2-methoxyethyl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 5-Ethynyl-1-(2-methoxyethyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The ethynyl and methoxyethyl groups can influence the compound’s binding affinity and specificity for these targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Substituents at the 5-Position

  • 5-Ethynyl-1H-indole (CAS 889108-48-9): Shares the ethynyl group at the 5-position but lacks the 2-methoxyethyl substituent at the 1-position. The absence of the methoxyethyl group reduces polarity and may limit solubility in aqueous media compared to the target compound .
  • 5-(Phenylethynyl)-1H-indole (CAS 374818-68-5): Features a bulkier phenylethynyl group at the 5-position. The aromatic phenyl ring increases hydrophobicity (logP) and may sterically hinder interactions in biological systems .
  • 5-Benzyloxy-1H-indole-2-carboxylic acid (): Contains a benzyloxy group (-OCH₂C₆H₅) at the 5-position and a carboxylic acid at the 2-position. The benzyloxy group enhances lipophilicity, while the carboxylic acid introduces pH-dependent solubility .

Substituents at the 1-Position

  • 1-Methyl-1H-indole derivatives : Simpler alkyl substituents (e.g., methyl) at the 1-position reduce steric bulk but lack the solubility-enhancing properties of the 2-methoxyethyl group .
  • 1-(2-Aminoethyl)-indoles (): Aminoethyl groups introduce basicity and hydrogen-bonding capacity, contrasting with the neutral, polar 2-methoxyethyl group in the target compound .

Physicochemical Properties

Compound Name 5-Substituent 1-Substituent Molecular Weight (g/mol) Solubility Trends
5-Ethynyl-1-(2-methoxyethyl)-1H-indole Ethynyl 2-Methoxyethyl ~215 (estimated) High in polar solvents (e.g., DMSO, methanol)
5-Ethynyl-1H-indole Ethynyl H ~141 Low in water; moderate in DCM
5-(Phenylethynyl)-1H-indole Phenylethynyl H ~217 Low in water; high in THF
5-Benzyloxy-1H-indole-2-carboxylic acid Benzyloxy H ~297 pH-dependent (soluble in basic aqueous solutions)

Key Observations :

  • The 2-methoxyethyl group in the target compound significantly improves solubility compared to unsubstituted 5-ethynylindole.

Research Findings and Implications

Solubility Advantage : The 2-methoxyethyl group confers superior solubility compared to alkyl or aromatic substituents, making the target compound more suitable for aqueous formulations .

Biological Compatibility : Structural analogs with methoxyethyl groups () show promise in targeting fungal enzymes, suggesting the target compound could be optimized for antifungal or epigenetic therapies .

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